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molecular formula H3NO<br>H3NO<br>NH2OH B1172632 Hydroxylamine CAS No. 11104-93-1

Hydroxylamine

Cat. No. B1172632
M. Wt: 33.030 g/mol
InChI Key: AVXURJPOCDRRFD-UHFFFAOYSA-N
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Patent
US04034101

Procedure details

Reaction of N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea with methanolic hydrogen chloride by the method of Example 1 (i) yielded N,S-dimethyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]isothiourea dihydrochloride which on treatment with hydroxylamine by the procedure of Example 1 (ii) gave the title product.
Name
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])=[S:4].[ClH:17].Cl.Cl.[OH:20][NH:21][C:22]([NH:34]C)=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33]>>[ClH:17].[ClH:17].[CH3:1][NH:2][C:3](=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[S:4][CH3:22].[NH2:21][OH:20].[ClH:17].[ClH:17].[ClH:17].[OH:20][N:21]([CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[C:22]([NH2:34])=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33] |f:2.3.4,5.6.7,9.10.11.12|

Inputs

Step One
Name
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=S)NCCCSCC1=C(N=CN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.ONC(=NCCSCC1=C(N=CN1)C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NO
Name
Type
product
Smiles
Cl.Cl.Cl.ON(C(=NCCSCC1=C(N=CN1)C)N)CCSCC1=C(N=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04034101

Procedure details

Reaction of N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea with methanolic hydrogen chloride by the method of Example 1 (i) yielded N,S-dimethyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]isothiourea dihydrochloride which on treatment with hydroxylamine by the procedure of Example 1 (ii) gave the title product.
Name
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])=[S:4].[ClH:17].Cl.Cl.[OH:20][NH:21][C:22]([NH:34]C)=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33]>>[ClH:17].[ClH:17].[CH3:1][NH:2][C:3](=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[S:4][CH3:22].[NH2:21][OH:20].[ClH:17].[ClH:17].[ClH:17].[OH:20][N:21]([CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[C:22]([NH2:34])=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33] |f:2.3.4,5.6.7,9.10.11.12|

Inputs

Step One
Name
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=S)NCCCSCC1=C(N=CN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.ONC(=NCCSCC1=C(N=CN1)C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NO
Name
Type
product
Smiles
Cl.Cl.Cl.ON(C(=NCCSCC1=C(N=CN1)C)N)CCSCC1=C(N=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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